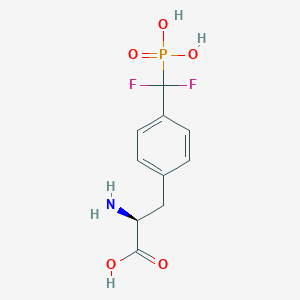

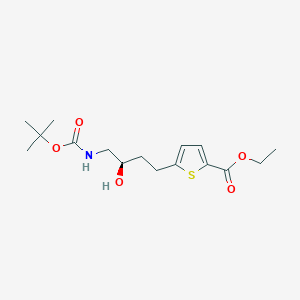

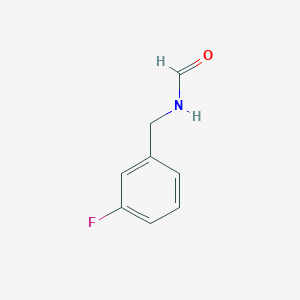

![molecular formula C14H10Cl2O2 B071570 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 166049-76-9](/img/structure/B71570.png)

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Descripción general

Descripción

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde (DCBBA) is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 108°C and a boiling point of 220°C. The compound is soluble in water and other organic solvents, and is relatively stable under normal laboratory conditions. DCBBA has been used in a variety of research applications, including synthesis, biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

One significant application area for compounds like 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is in chemical synthesis, where they serve as intermediates or reactants. A study highlighted the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, utilizing 2,6-dichlorobenzyl among other groups, to achieve yields between 67-75% (Plourde & Spaetzel, 2002). This indicates the potential for such compounds to be used in precise chemical modifications.

Oxidation Processes

Compounds similar to this compound have been explored in the context of oxidation processes. For example, the oxidation of benzyl alcohol to benzaldehyde is a critical reaction in various industries. Studies have developed catalysts that improve the efficiency of this conversion, utilizing the environmental-friendly oxidant molecular oxygen (Sharma, Soni, & Dalai, 2012). Such research underscores the role of these compounds in facilitating green chemistry approaches.

Catalytic Materials

The development of catalytic materials is another research avenue. Palladium-supported boron-doped hollow carbon spheres have shown promise as catalysts for the solvent-free aerobic oxidation of alcohols, including the conversion of benzyl alcohol to benzaldehyde (Ravat, Nongwe, & Coville, 2012). This suggests the potential utility of this compound in designing novel catalysts for industrial chemical processes.

Green Chemistry and Environmental Considerations

In the realm of green chemistry, the oxidation of benzyl alcohol to benzaldehyde has been explored using environmentally benign oxidants like oxygen, highlighting a move towards cleaner production processes. The use of innovative catalysts in these reactions aims to achieve high selectivity and conversion rates without generating harmful byproducts (Iraqui, Kashyap, & Rashid, 2020). This research aligns with broader sustainability goals within the chemical industry.

Analytical Chemistry Applications

Furthermore, analytical methods have been developed for determining the concentration of benzyl alcohol, which is oxidized to benzaldehyde, indicating the role of this compound-like compounds in facilitating analysis and quality control in various settings (Song, Fu, & Guo, 2001).

Propiedades

IUPAC Name |

4-[(2,6-dichlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-13-2-1-3-14(16)12(13)9-18-11-6-4-10(8-17)5-7-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSGNWQDBYHKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352780 | |

| Record name | 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166049-76-9 | |

| Record name | 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 166049-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

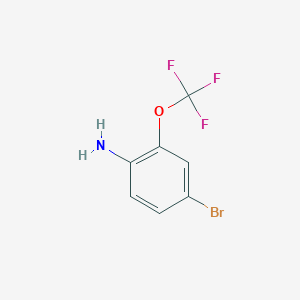

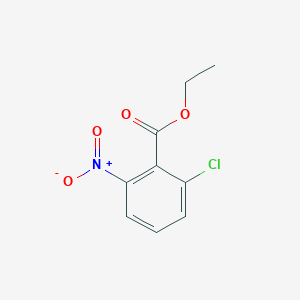

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)